molecular formula C22H24N4O3 B11315989 [5-(4-Ethoxyphenyl)-1,2-oxazol-3-yl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

[5-(4-Ethoxyphenyl)-1,2-oxazol-3-yl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B11315989
M. Wt: 392.5 g/mol
InChI Key: ZKRHWICZLJPZGX-UHFFFAOYSA-N
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Description

1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds. It features an oxazole ring, a piperazine ring, and a pyridine ring, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of an appropriate precursor, such as an α-haloketone and a nitrile oxide, under controlled conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the oxazole intermediate reacts with a pyridine-substituted piperazine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another heterocyclic compound with similar structural features.

    1,3,4-Oxadiazole: Known for its broad range of biological activities.

    Indole Derivatives: Compounds with a similar aromatic ring structure and diverse biological applications.

Uniqueness

1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H24N4O3/c1-2-28-19-5-3-18(4-6-19)21-15-20(24-29-21)22(27)26-13-11-25(12-14-26)16-17-7-9-23-10-8-17/h3-10,15H,2,11-14,16H2,1H3

InChI Key

ZKRHWICZLJPZGX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)CC4=CC=NC=C4

Origin of Product

United States

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